N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
The compound is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone moiety, and a xanthene moiety . These types of structures are often found in various pharmaceuticals and organic materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety could potentially undergo electrophilic aromatic substitution reactions, while the pyrrolidinone moiety could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin and xanthene moieties could potentially confer aromaticity and planarity to the molecule .Scientific Research Applications
Antimicrobial and Docking Studies
Research into structurally related compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, has shown promising antimicrobial properties. These compounds were synthesized through a multi-step process involving condensation reactions and evaluated for their antimicrobial effectiveness. Furthermore, molecular docking studies provided insights into their potential mode of action, suggesting their relevance in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Activity
The structural feature of tricyclic carboxamides, particularly those incorporating xanthene and dihydrobenzo[d]dioxin units, has been explored for antitumor activity. Studies have indicated that certain chromophores and structural motifs are essential for DNA intercalation, a mechanism critical for the antitumor activity of these compounds. This research has led to the identification of dibenzo[1,4]dioxin as a novel chromophore with potential in vivo antitumor activity, underlining the importance of such structures in the development of new anticancer drugs (Palmer et al., 1988).
Polymer Science Applications
In the field of polymer science, xanthene and dihydrobenzo[d]dioxin derivatives have been utilized in the synthesis of high-performance polymers. For instance, poly(amide-acylhydrazide-amide) polymers incorporating these units have demonstrated desirable properties such as high thermal stability and solubility in polar solvents, making them suitable for advanced material applications. This research exemplifies the versatility of xanthene and dihydrobenzo[d]dioxin derivatives in designing polymers with specific functional properties (Yu, Seino, & Ueda, 1999).
Labeling and Probe Development
Xanthenic derivatives have also been synthesized for use in labeling amine residues of biopolymers, demonstrating their utility in biochemical research. These derivatives enable stable covalent labeling, facilitating the study of biopolymer structures and functions. Their sensitivity to pH and hybridization properties makes them valuable tools in nucleic acid research, highlighting another application of xanthene-based compounds in scientific research (Crovetto et al., 2008).
Mechanism of Action
Target of Action
The primary targets of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide interacts with its targets by inhibiting their activities . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway, which is crucial for memory and cognition. In the inflammatory response, it influences the lipoxygenase pathway, which is involved in the production of leukotrienes, potent mediators of inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide’s action include the modulation of neurotransmission in the nervous system and the reduction of inflammation. These effects could potentially be beneficial in conditions such as Alzheimer’s disease and inflammatory disorders .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-24-13-16(15-28(24)17-9-10-22-23(14-17)32-12-11-31-22)27-26(30)25-18-5-1-3-7-20(18)33-21-8-4-2-6-19(21)25/h1-10,14,16,25H,11-13,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOEUXUOPGGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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